molecular formula C9H16ClN3 B8219591 (1-(Cyclobutylmethyl)-1h-imidazol-2-yl)methanamine hydrochloride

(1-(Cyclobutylmethyl)-1h-imidazol-2-yl)methanamine hydrochloride

Cat. No.: B8219591
M. Wt: 201.70 g/mol
InChI Key: QSJVQPQITHJTNH-UHFFFAOYSA-N
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Description

(1-(Cyclobutylmethyl)-1h-imidazol-2-yl)methanamine hydrochloride is a chemical compound that belongs to the class of imidazole derivatives. Imidazoles are heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of a five-membered ring. This particular compound features a cyclobutylmethyl group attached to the imidazole ring, making it a unique and interesting molecule for various scientific applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1-(Cyclobutylmethyl)-1h-imidazol-2-yl)methanamine hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of an amido-nitrile with a suitable cyclobutylmethyl halide in the presence of a base. The reaction proceeds through a series of steps including nucleophilic substitution, cyclization, and subsequent formation of the imidazole ring .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of continuous flow reactors and advanced purification techniques to isolate the desired product efficiently.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically involving the imidazole ring. Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reduction reactions can be performed on the imidazole ring or the cyclobutylmethyl group using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other functional groups using appropriate reagents.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.

    Substitution: Alkyl halides, acyl chlorides, and other electrophiles in the presence of a base or catalyst.

Major Products Formed:

    Oxidation: Formation of imidazole N-oxides or other oxidized derivatives.

    Reduction: Formation of reduced imidazole derivatives or cyclobutylmethyl amines.

    Substitution: Formation of substituted imidazole derivatives with various functional groups.

Scientific Research Applications

(1-(Cyclobutylmethyl)-1h-imidazol-2-yl)methanamine hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and antifungal properties.

    Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of (1-(Cyclobutylmethyl)-1h-imidazol-2-yl)methanamine hydrochloride involves its interaction with specific molecular targets. The imidazole ring can interact with enzymes and receptors, modulating their activity. The compound may also interfere with cellular pathways, leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

    (1-Methylcyclobutyl)methanamine hydrochloride: Similar structure but with a methyl group instead of the imidazole ring.

    (1-Cyclobutyl-1H-imidazol-4-yl)methanamine hydrochloride: Similar structure but with a different substitution pattern on the imidazole ring.

Uniqueness: (1-(Cyclobutylmethyl)-1h-imidazol-2-yl)methanamine hydrochloride is unique due to the presence of both the cyclobutylmethyl group and the imidazole ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

[1-(cyclobutylmethyl)imidazol-2-yl]methanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15N3.ClH/c10-6-9-11-4-5-12(9)7-8-2-1-3-8;/h4-5,8H,1-3,6-7,10H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSJVQPQITHJTNH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)CN2C=CN=C2CN.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16ClN3
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.70 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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